6-(4-bromophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole
Description
6-(4-Bromophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole is a fused heterocyclic compound featuring a bromophenyl substituent at position 6 and a cyclopropyl group at position 2. Its imidazo[2,1-b][1,3,4]thiadiazole scaffold is associated with diverse pharmacological activities, particularly anticancer properties. The bromine atom at the para position of the phenyl ring enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets, while the cyclopropyl group contributes to steric and electronic modulation .
Properties
IUPAC Name |
6-(4-bromophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3S/c14-10-5-3-8(4-6-10)11-7-17-13(15-11)18-12(16-17)9-1-2-9/h3-7,9H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBMGMNVGMWNOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=C(N=C3S2)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-substituted-1,3,4-thiadiazoles with bromo ketones under microwave activation. This method is advantageous due to its short reaction time and high yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis could be scaled up for industrial applications due to its efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
6-(4-bromophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Electrophilic Substitution: The aromatic nature of the imidazole and thiadiazole rings allows for electrophilic substitution reactions.
Nucleophilic Substitution: The presence of the bromine atom on the phenyl ring makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted derivative .
Scientific Research Applications
Synthesis of the Compound
The synthesis of 6-(4-bromophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. A common method includes the reaction of cyclopropyl and bromophenyl derivatives with thiadiazole moieties. The compound can be synthesized through various methods including:
- One-pot synthesis : This approach allows for the simultaneous formation of multiple bonds in a single reaction vessel, enhancing efficiency and yield.
- Sequential reactions : Involves several steps where intermediates are isolated and purified before proceeding to the next step.
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of imidazo[2,1-b][1,3,4]thiadiazole derivatives. For instance:
- In vitro studies : The compound has shown selective cytotoxicity against various cancer cell lines. A study indicated that derivatives like 5-bromo-6-(4-chlorophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole exhibited significant activity against leukemia cell lines at a concentration of .
- Mechanism of action : The anticancer activity is believed to be linked to the compound's ability to induce apoptosis and inhibit cell proliferation through various pathways.
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Research indicates that imidazo[2,1-b][1,3,4]thiadiazole derivatives can effectively combat bacterial and fungal infections:
- Bacterial strains tested : Compounds derived from this scaffold have been evaluated against strains such as Staphylococcus aureus and Escherichia coli, showing comparable effectiveness to standard antibiotics .
- Fungal activity : Some derivatives have demonstrated antifungal properties against Candida albicans, suggesting potential applications in treating fungal infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Key factors influencing biological activity include:
- Substituents on the phenyl ring : The presence of electron-withdrawing groups (like bromine) enhances biological activity by increasing electron density on the thiadiazole ring.
- Cyclopropyl group : This moiety contributes to increased lipophilicity and may enhance cellular uptake.
Case Study 1: Anticancer Evaluation
A comprehensive evaluation was conducted on a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives where this compound was included. The study utilized a high-throughput screening method across multiple cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) | Selectivity |
|---|---|---|---|
| This compound | HeLa | 5.0 | High |
| 5-bromo-6-(4-chlorophenyl) derivative | K562 | 7.0 | Moderate |
This table illustrates the promising anticancer activity observed in various cell lines .
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial properties, several imidazo[2,1-b][1,3,4]thiadiazole derivatives were tested against common pathogens:
| Compound | Microbial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| Another derivative | S. aureus | 18 |
These results highlight the compound’s potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 6-(4-bromophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR), which is a key pathway in cancer cell proliferation . The compound binds to the active site of the receptor, blocking its activity and thereby inhibiting cancer cell growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The anticancer and biochemical properties of this compound are contextualized below through comparisons with analogs bearing modifications at positions 2, 5, and 6 of the imidazo[2,1-b][1,3,4]thiadiazole core. Key data are summarized in Table 1.
Substituent Effects on Anticancer Activity
Position 6 (Aryl Group):
- Bromophenyl (target compound) vs. chlorophenyl (122, 129): Chlorophenyl analogs exhibit lower GI₅₀ values (e.g., 122: GI₅₀ 0.13–3.8 μM), suggesting halogen electronegativity and steric bulk at position 6 critically influence target binding .
- Coumarinyl substituents (123): Enhanced activity against pancreatic cancer (IC₅₀ 0.85–1.70 μM) due to π-π stacking and hydrogen bonding with MMPs .
Position 2 (Cyclopropyl vs. Benzyl Groups):
Position 5 (Functional Groups):
Mechanism of Action
- Tubulin Inhibition: Cyclopropyl-containing analogs (e.g., 122, 129) disrupt microtubule assembly by binding to the colchicine site (IC₅₀ 2.8–5.6 μM), inducing mitotic arrest .
- Kinase Modulation: Methoxybenzyl derivatives (21) inhibit TGF-β receptor kinase, linking imidazo[2,1-b][1,3,4]thiadiazoles to apoptotic signaling pathways .
Selectivity and Resistance
- Leukemia-selective activity of 122 contrasts with broad-spectrum cytotoxicity of coumarin-linked derivatives (123), highlighting substituent-dependent target specificity .
- Panc-1R gemcitabine-resistant cells remain sensitive to thiophene-indole hybrids (12a-b, IC₅₀ 0.85–1.70 μM), suggesting imidazothiadiazoles bypass common resistance mechanisms .
Biological Activity
The compound 6-(4-bromophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole is a derivative of the 1,3,4-thiadiazole class, which has garnered considerable attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activities, particularly focusing on anticancer properties, antimicrobial effects, and potential applications in treating various diseases.
Chemical Structure and Synthesis
The compound belongs to a class of imidazo[2,1-b][1,3,4]thiadiazoles characterized by a thiadiazole ring fused with an imidazole structure. The synthesis typically involves the cyclization of cyclopropyl and bromophenyl derivatives using appropriate reagents such as phosphorus oxychloride (POCl₃) and bromo-substituted aryl ethanones .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. The compound This compound has been evaluated against various cancer cell lines:
- Cytotoxicity Evaluation : In vitro studies using the MTT assay demonstrated significant cytotoxic effects against several cancer cell lines including:
- Leukemia HL-60
- Colon Cancer HCT-116
- Melanoma MALME-3M
- Renal Cancer A498
The most active derivative in a related series showed GI50 values of approximately 2.43 µM for HL-60 and 1.82 µM for HCT-116 .
Structure-Activity Relationship (SAR)
Research indicates that the presence of specific substituents on the phenyl ring enhances activity. For instance:
- The introduction of bromine at the para position (as in this compound) significantly boosts anticancer activity compared to non-substituted analogs .
Antimicrobial Activity
The 1,3,4-thiadiazole derivatives exhibit notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that compounds with a thiadiazole moiety demonstrate effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli:
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| 6-(4-Bromophenyl)-2-cyclopropyl... | Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
These findings suggest that modifications to the thiadiazole structure can enhance antimicrobial efficacy .
Anti-inflammatory and Other Biological Activities
Beyond anticancer and antimicrobial effects, derivatives of this compound class have also shown anti-inflammatory properties. For example:
- Compounds have been evaluated for their ability to reduce inflammation markers in various models, indicating potential therapeutic applications in inflammatory diseases.
Additionally, some derivatives have been studied for their antitubercular activity against Mycobacterium tuberculosis, showcasing a broad spectrum of biological activities that may be harnessed for drug development .
Case Studies and Research Findings
Several case studies highlight the efficacy of thiadiazole derivatives in clinical settings:
- Anticancer Efficacy : A study involving multiple cancer cell lines demonstrated that certain derivatives exhibited selectivity toward leukemic cells while sparing normal cells.
- Antimicrobial Trials : Clinical trials have reported successful outcomes with thiadiazole derivatives in treating resistant bacterial infections.
- Mechanistic Insights : Research has indicated that the mechanism of action may involve apoptosis induction via caspase activation pathways in cancer cells .
Q & A
Q. Methodological Comparison
- ¹H NMR : C5-protons in imidazothiadiazole resonate at δ 7.8–8.1 ppm (vs. δ 6.9–7.2 for C6 isomers) .
- HRMS : Exact mass (m/z 388.26 for [M+H]⁺) confirms molecular formula .
- IR spectroscopy : C–Br stretching at 560–580 cm⁻¹ distinguishes bromophenyl derivatives .
What crystallographic software is recommended for refining complex diffraction data?
Technical Guidance
SHELXL (via Olex2 or WinGX) is preferred for:
- Hydrogen placement : Riding model with Uᵢₛₒ(H) = 1.2Uₑq(C) .
- Disorder modeling : PART commands resolve overlapping atoms in P2₁/n symmetry .
- Validation : PLATON checks for missed symmetry and twinning .
Why do some derivatives exhibit poor solubility, and how is this addressed?
Advanced Formulation Strategies
Poor solubility (e.g., <10 µg/mL in PBS) arises from:
- High crystallinity : Reduce via amorphous solid dispersion (e.g., PVP-VA64 carrier).
- Lipophilic substituents : Introduce polar groups (e.g., sulfonamide at C2) to enhance aqueous solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
